molecular formula C12H20N4O B1380958 2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one CAS No. 1543719-76-1

2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1380958
CAS No.: 1543719-76-1
M. Wt: 236.31 g/mol
InChI Key: MCZFMIJBEUWKFA-UHFFFAOYSA-N
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Description

2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 1183772-33-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Molecular Formula: C₆H₁₁N₃O
Molecular Weight: 141.17 g/mol
CAS No.: 1183772-33-9
Purity: Typically assessed in research settings, specific purity levels can vary depending on synthesis methods.

The biological activity of this compound primarily revolves around its interactions with various biological targets. Notably, it has been investigated for its role as an inhibitor of specific kinases, particularly CSNK2 (casein kinase 2), which is implicated in numerous cellular processes including cell proliferation and survival.

Inhibition of CSNK2

Research indicates that derivatives of pyrazole compounds exhibit potent inhibitory effects on CSNK2 activity. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated enhanced binding affinity and selectivity towards CSNK2, suggesting that 2-amino derivatives may similarly enhance these properties due to their structural characteristics .

Biological Activity

The compound has shown promising results in various biological assays:

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrazole derivatives against β-coronaviruses. The mechanism involves inhibition of viral replication through interference with kinase activity essential for viral lifecycle .

Anticancer Properties

The inhibition of CSNK2 has also been linked to anticancer effects. By disrupting cancer cell signaling pathways, compounds like this compound may induce apoptosis in cancer cells. This property is particularly relevant in the context of hematological malignancies where CSNK2 overexpression is common .

Research Findings and Case Studies

StudyFocusFindings
CSNK2 InhibitionDemonstrated improved potency and metabolic stability compared to other derivatives.
Antiviral AssayShowed effective inhibition of viral replication in cell cultures, indicating potential for therapeutic use against coronaviruses.
Anticancer ActivityIn vitro studies indicated that the compound could reduce proliferation in cancer cell lines via CSNK2 modulation.

Safety and Toxicity

While research into the safety profile is ongoing, preliminary data suggest that compounds within this class exhibit manageable toxicity levels when evaluated in vitro. However, further studies are required to establish comprehensive safety profiles and potential side effects.

Properties

IUPAC Name

2-amino-1-(3-methylpiperidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-4-3-5-16(7-9)12(17)11(13)10-6-14-15(2)8-10/h6,8-9,11H,3-5,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFMIJBEUWKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one
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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one
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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one
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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one
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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one
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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.